molecular formula C14H14ClF3N4OS B2906417 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide CAS No. 339278-16-9

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide

Cat. No.: B2906417
CAS No.: 339278-16-9
M. Wt: 378.8
InChI Key: RKSNSTJXJQWVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound characterized by an imidazole core substituted with a pyridinylsulfanyl group, a trifluoromethyl-chloro pyridine moiety, and an isopropyl carboxamide side chain. Key properties include:

  • Molecular formula: C₁₄H₁₄ClF₃N₄OS
  • Molecular weight: 378.80 g/mol
  • LogP: 4.16 (indicating moderate lipophilicity) .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-propan-2-ylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4OS/c1-7(2)21-11(23)10-6-20-13(22(10)3)24-12-9(15)4-8(5-19-12)14(16,17)18/h4-7H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSNSTJXJQWVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(N1C)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.

    Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to form the sulfanyl derivative.

    Imidazole Ring Formation: The next step involves the formation of the imidazole ring.

    Final Coupling: The final step is the coupling of the imidazole derivative with the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazoline derivatives

    Substitution: Amino or thiol-substituted pyridine derivatives

Scientific Research Applications

Structural Formula

N 5 2 cyclohexylamino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl 5 oxo 1 phenylpyrrolidine 3 carboxamide\text{N 5 2 cyclohexylamino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl 5 oxo 1 phenylpyrrolidine 3 carboxamide}

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µM
Compound BS. aureus8 µM
Compound CE. faecalis32 µM

Anticancer Activity

The anticancer potential of this compound has been documented in several studies. It has demonstrated cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle interference.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-73.1
Compound EHCT1165.3
Compound FA5494.0

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound shows promise in anti-inflammatory applications. Its structure allows it to modulate inflammatory pathways effectively.

Case Study on Antimicrobial Efficacy

A study involving synthesized thiadiazole derivatives highlighted significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound demonstrated an MIC comparable to that of vancomycin, indicating its potential as an alternative treatment option.

Case Study on Anticancer Activity

In vitro studies on a series of thiadiazole-based compounds revealed substantial antiproliferative effects against various cancer cell lines. One specific compound exhibited selective toxicity towards MCF-7 cells, suggesting a targeted approach in cancer therapy.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

  • Molecular formula : C₁₃H₁₂ClN₃O₂S
  • Key differences: Replaces the pyridinylsulfanyl group with a sulfonamide linkage. Contains a cyano group and para-tolyl substituent instead of trifluoromethyl-chloro pyridine.
  • Cyazofamid is a known fungicide, suggesting the target compound may share agrochemical applications .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide

  • Key differences :
    • Features a benzodioxol group and hydrazinecarboxamide instead of pyridinylsulfanyl and isopropyl carboxamide.
    • Confirmed (E)-configuration via X-ray crystallography, highlighting structural rigidity absent in the target compound .

Functional Analogues

N-[2-Methyl-5-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]isoxazole-5-carboxamide

  • Molecular formula : C₂₃H₁₈F₃N₅O₃
  • Key differences :
    • Replaces the imidazole-pyridine system with an isoxazole-carboxamide scaffold.
    • Retains the trifluoromethyl group but adds a methylimidazole substituent.
  • Implications :
    • The isoxazole ring may alter hydrogen-bonding capacity compared to imidazole, affecting target selectivity .
    • Higher molecular weight (469.42 g/mol) could reduce bioavailability .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP Key Functional Groups Potential Applications
Target Compound 378.80 4.16 Sulfanyl, trifluoromethyl, imidazole Agrochemicals, antifungals
Cyazofamid 301.77 3.2* Sulfonamide, cyano, imidazole Fungicides
(2E)-Hydrazinecarboxamide Derivative ~350† ~3.8† Benzodioxol, hydrazine Antimicrobials
Isoxazole Carboxamide 469.42 4.5† Isoxazole, trifluoromethyl Kinase inhibitors

*Estimated from structural analogs. †Calculated using ChemDraw or similar tools.

  • Lipophilicity : The target compound’s LogP (4.16) suggests better membrane permeability than cyazofamid (LogP ~3.2) but comparable to the isoxazole derivative (LogP ~4.5) .
  • Metabolic Stability: The trifluoromethyl group in the target compound and isoxazole derivative may confer resistance to oxidative metabolism compared to cyazofamid’s cyano group .

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring with trifluoromethyl and chloro substituents, an imidazole moiety, and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14ClF3N4OS
Molecular Weight353.83 g/mol
CAS Number76041-74-2
Boiling PointNot available

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Many heterocycles act as inhibitors of key enzymes involved in disease pathways. For instance, compounds similar to this one have shown inhibition of reverse transcriptase and other critical enzymes in cancer pathways .
  • Antimicrobial Activity : The presence of the pyridine and imidazole rings suggests potential antimicrobial properties. Studies have indicated that related compounds exhibit significant activity against resistant strains of bacteria .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For example, the inclusion of trifluoromethyl groups has been linked to increased potency against various cancer cell lines due to enhanced lipophilicity and bioavailability .

Case Study : A study evaluated similar imidazole derivatives against cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Research has shown that derivatives with similar functionalities exhibit activity against multi-drug resistant strains, such as Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organism
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)< 1M. tuberculosis
Similar Imidazole Derivative4–8Staphylococcus aureus

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : Moderate oral bioavailability.
  • Distribution : High tissue penetration due to lipophilic characteristics.
  • Metabolism : Likely hepatic metabolism with potential for active metabolites.

These factors contribute to its efficacy and safety profile in clinical applications.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Trifluoromethylation and chlorination of the pyridine ring using agents like SF₄ or Cl₂ under inert atmospheres .
  • Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Imidazole coupling with N-isopropyl carboxamide using activating agents (e.g., HATU) in controlled temperatures (0–25°C) .
    Optimization: Adjust reaction time (12–24 hrs) and stoichiometry (1.1–1.3 eq. for intermediates) to improve yields (>70%). Monitor purity via TLC or HPLC .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole C–H at δ 7.2–8.0 ppm, pyridine Cl/CF₃ shifts) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 453.04) .
  • X-ray Diffraction : For crystalline derivatives, unit cell parameters and bond angles resolve stereoelectronic effects (not directly cited but inferred from ’s methods).

Basic: What in vitro assays are used for preliminary biological screening?

Answer:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) at 1–100 µM concentrations, using ATP/GTP analogs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ dose-response curves .
  • Target Binding : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₐ) to receptors like EGFR or VEGFR .

Advanced: How can synthesis scalability challenges be addressed?

Answer:

  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
  • Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura coupling steps (reuse ≥5 cycles) .
  • Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., trifluoromethylation) to enhance safety and yield .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Pyridine Substitutions : Replacing Cl with Br increases hydrophobic interactions but reduces solubility (logP ↑ 0.5 units) .
  • Imidazole N-Methylation : Enhances metabolic stability (t₁/₂ ↑ 2-fold in liver microsomes) but may lower target affinity (Kᵢ ↑ 20%) .
  • Sulfanyl Group Replacement : Thioether-to-sulfone conversion improves oxidative stability but reduces cell permeability (Papp ↓ 40%) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Adjust for batch-specific variations (e.g., serum lot differences) via Z-score normalization .
  • Meta-Analysis : Compare IC₅₀ ranges across studies (e.g., 0.1–10 µM variance) to identify outliers due to assay sensitivity .

Advanced: What advanced techniques assess compound stability?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-PDA .
  • Crystallinity Analysis : DSC/TGA to monitor polymorph transitions under stress conditions .

Advanced: How to computationally predict target pathways?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., VEGFR2 PDB: 4ASD) .
  • QSAR Modeling : Train models on imidazole derivatives’ IC₅₀ data (R² > 0.8) to prioritize substituents for synthesis .
  • Pathway Enrichment : Map putative targets to KEGG pathways (e.g., PI3K-AKT) using STRING-DB .

Advanced: What methodologies evaluate environmental impact?

Answer:

  • Biodegradation Assays : OECD 301F test to measure % mineralization in activated sludge over 28 days .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algae growth inhibition (72-hr IC₅₀) .
  • Soil Adsorption : Batch equilibrium tests to determine Kₒc values for groundwater mobility risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.